N~1~-(2-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide
Overview
Description
N~1~-(2-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide, also known as CPMA, is a chemical compound that has been extensively studied for its potential use in scientific research. CPMA is a protease inhibitor that has been shown to have a variety of effects on the biochemical and physiological processes of cells. In
Mechanism of Action
N~1~-(2-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide works by binding to the active site of proteases, preventing them from carrying out their enzymatic function. This inhibition can lead to a variety of downstream effects, depending on the specific protease being targeted. Additionally, this compound has been shown to have effects on other cellular processes, such as the cell cycle and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on cells. In addition to its effects on proteases, it has been shown to inhibit the activity of other enzymes, such as kinases and phosphatases. This compound has also been shown to have effects on the expression of genes involved in cell growth and differentiation. Physiologically, this compound has been shown to have anti-tumor effects in some cell lines, as well as effects on the immune system.
Advantages and Limitations for Lab Experiments
One of the primary advantages of N~1~-(2-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide is its specificity for proteases. This allows researchers to selectively inhibit the activity of specific proteases, allowing for more targeted studies of their function. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective tool for research. However, one limitation of this compound is its potential for off-target effects, as it may inhibit the activity of other enzymes in addition to proteases. Additionally, its effects may vary depending on the specific cell line or organism being studied.
Future Directions
There are many potential future directions for research involving N~1~-(2-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide. One area of interest is the development of more specific protease inhibitors, which could allow for even more targeted studies of protease function. Additionally, this compound could be used in combination with other drugs to enhance its effects or to target multiple pathways simultaneously. Another area of interest is the study of this compound's effects on the immune system, as it has been shown to have immunomodulatory effects in some cell lines. Overall, this compound is a promising compound with many potential applications in scientific research.
Scientific Research Applications
N~1~-(2-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide has been studied extensively for its potential use in scientific research. One of its primary applications is in the study of proteases, which are enzymes that play a key role in a variety of biological processes. This compound has been shown to inhibit the activity of proteases, making it a valuable tool for studying their function. Additionally, this compound has been used in the study of cancer, as it has been shown to have anti-tumor effects in some cell lines.
properties
IUPAC Name |
N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c1-11(16(20)18-15-6-4-3-5-14(15)17)19-24(21,22)13-9-7-12(23-2)8-10-13/h3-11,19H,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOXJGIDSMLTGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1Cl)NS(=O)(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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